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Compound of Interest

Compound Name: A68930

Cat. No.: B1666407 Get Quote

For researchers in neuroscience and drug development, the selection of appropriate

pharmacological tools is paramount. This guide provides a detailed comparison of two widely

used dopamine D1 receptor agonists, A68930 and SKF-38393, focusing on their

pharmacological properties, supported by experimental data.

Pharmacological Profile: A Head-to-Head
Comparison
A68930 and SKF-38393 are both selective agonists for the dopamine D1 receptor, but they

exhibit distinct profiles in terms of potency, efficacy, and receptor selectivity. A68930 generally

demonstrates higher potency and acts as a full agonist in several systems, whereas SKF-

38393 is typically characterized as a partial agonist.[1][2][3][4]
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Parameter A68930 SKF-38393 References

D1 Receptor Potency

(EC50)

2.1 - 2.5 nM (rat

caudate-putamen &

fish retina)

~10 nM (in stimulating

adenylyl cyclase)
[1][3][5]

D1 Receptor Efficacy

Full agonist (rat

caudate-putamen);

Partial agonist (fish

retina)

Partial agonist [1][2][4][5]

D2 Receptor Potency

(EC50)
3920 nM Weak affinity [1][3][5]

D1-like Receptor

Binding Affinity (Ki)

Not explicitly stated in

provided abstracts

1 nM (D1), ~0.5 nM

(D5)
[4]

D2-like Receptor

Binding Affinity (Ki)

Not explicitly stated in

provided abstracts

~150 nM (D2), ~5000

nM (D3), ~1000 nM

(D4)

[4]

In Vivo Effects

Induces prolonged

contralateral turning in

6-OHDA lesioned rats;

causes hyperactivity

and forelimb clonus at

higher doses.[1][5]

Induces locomotor

activation and

stereotyped

behaviors.[6]

[1][5][6]

Delving into the Mechanism: D1 Receptor Signaling
Activation of the dopamine D1 receptor, a G-protein coupled receptor (GPCR), primarily

initiates a signaling cascade through the Gαs/olf subunit.[7][8][9] This leads to the activation of

adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][9]

Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates

numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein

of 32 kDa (DARPP-32).[7][10] Phosphorylated DARPP-32 inhibits protein phosphatase-1,

leading to a cascade of events that modulate neuronal excitability and gene expression.[11]

Beyond the canonical cAMP pathway, D1 receptor activation can also engage other signaling
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pathways, including the activation of phospholipase C (PLC) and the ERK signaling pathway.

[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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